
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate, also known as DMOF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, chemical biology, and material science. DMOF is a fluorinated derivative of 2-oxoethyl benzoate, which is a common building block in organic synthesis. The addition of a fluorine atom to the benzoate ring enhances the lipophilicity and metabolic stability of DMOF, making it a promising candidate for drug design and development.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate involves the binding of the compound to the active site of the target enzyme, which leads to the inhibition of its catalytic activity. The binding of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate to the enzyme is mediated by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific interactions between 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate and the enzyme determine the potency and selectivity of the compound.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate can inhibit the activity of acetylcholinesterase and butyrylcholinesterase with IC50 values in the nanomolar range. In vivo studies have shown that 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate can improve cognitive function in animal models of Alzheimer's disease and enhance the activity of carbonic anhydrase in the eye, which can lead to a decrease in intraocular pressure.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, the compound has some limitations, such as its relatively high cost and limited availability. The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate requires specialized equipment and expertise, which can make it challenging for researchers without a background in organic synthesis.
Orientations Futures
There are several future directions for the research and development of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate. One potential direction is the optimization of the compound's potency and selectivity against specific enzymes. This can be achieved through structure-activity relationship studies and computational modeling. Another direction is the exploration of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate's potential applications in material science, such as the development of new fluorescent probes and sensors. Additionally, the use of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate as a building block for the synthesis of novel compounds with diverse biological activities is another promising direction for future research.
Méthodes De Synthèse
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate involves the reaction between 2-(3,4-dimethoxyphenyl)-2-oxoethyl chloride and 4-fluorobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate as a white solid with a high yield. The purity of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate can be further improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate has been extensively studied for its potential applications in drug discovery and chemical biology. It has been shown to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are involved in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in the treatment of diseases such as Alzheimer's, glaucoma, and cancer.
Propriétés
Nom du produit |
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate |
|---|---|
Formule moléculaire |
C17H15FO5 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 4-fluorobenzoate |
InChI |
InChI=1S/C17H15FO5/c1-21-15-8-5-12(9-16(15)22-2)14(19)10-23-17(20)11-3-6-13(18)7-4-11/h3-9H,10H2,1-2H3 |
Clé InChI |
WQXXTGTULBTTBK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



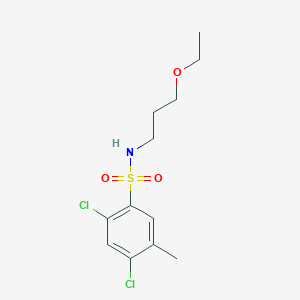

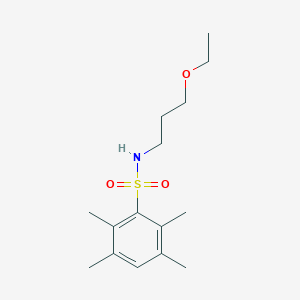
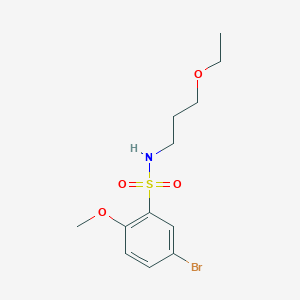
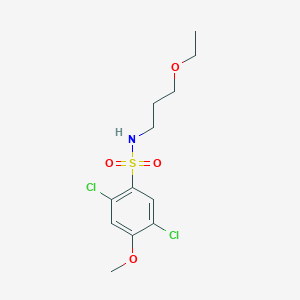
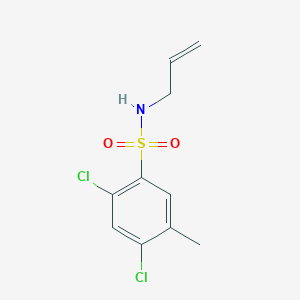
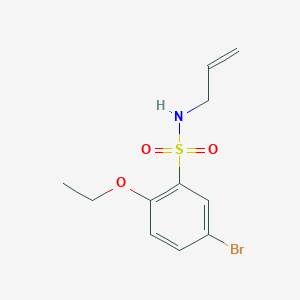
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)

![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)
